molecular formula C10H14N2O2 B2935492 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine CAS No. 2175978-36-4

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine

Cat. No.: B2935492
CAS No.: 2175978-36-4
M. Wt: 194.234
InChI Key: VUNLWJDAPIWQNN-UHFFFAOYSA-N
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Description

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the third position and an oxolan-2-ylmethoxy group at the sixth position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.

    Substitution Reactions: The methyl group can be introduced at the third position of the pyridazine ring through alkylation reactions using methylating agents such as methyl iodide.

    Introduction of the Oxolan-2-ylmethoxy Group: The oxolan-2-ylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is unique due to the presence of both the methyl and oxolan-2-ylmethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in drug design and other applications .

Properties

IUPAC Name

3-methyl-6-(oxolan-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLWJDAPIWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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